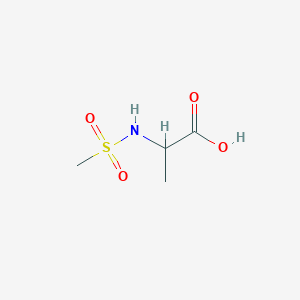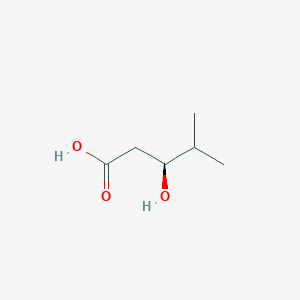
2-Methanesulfonamidopropanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Methanesulfonamidopropanoic acid is C4H9NO4S . It has a molecular weight of 167.18 .Physical And Chemical Properties Analysis
2-Methanesulfonamidopropanoic acid is a solid at room temperature . It has a predicted melting point of 104.63° C and a predicted boiling point of 335.1° C at 760 mmHg . The predicted density is 1.4 g/cm3, and the refractive index is n20D 1.49 .Scientific Research Applications
Industrial Conversion of Methane
Methanesulfonic acid (MSA), derived from methane, shows promise in industrial applications. A study highlighted the selective conversion of methane to methanesulfonic acid, a chemical with numerous industrial uses, especially in situations where direct approaches are economically viable on a smaller scale (Roytman & Singleton, 2019). Another study described a practical process for producing MSA from methane and sulfur trioxide, achieving over 99% selectivity and yield (Díaz-Urrutia & Ott, 2019).
Application in Metal Leaching
MSA has been used for copper leaching from chalcopyrite, displaying high solubility for various metals. With hydrogen peroxide as an oxidant, the copper extraction efficiency significantly increased (Ahn, Wu, & Lee, 2019).
Semiconductor Manufacturing
In semiconductor assembly processes, MSA plays a role in the electroplating step. Research into sulfur (S) ingression activities in relation to electroplating and encapsulation processes shows that MSA affects leadframe surface conditions, which is crucial for understanding potential failure mechanisms in semiconductor devices (Omar, Jalar, Bakar, & Hamid, 2022).
Corrosion Behavior in Stainless Steels
The corrosion behavior of stainless steels in methanesulfonic acid has been studied, particularly relevant for storage and transportation of MSA. The presence of impurities in MSA was found to disrupt metal surfaces, leading to corrosive attack (Finšgar & Milošev, 2010).
Electrochemical Applications
Studies have examined MSA's role in electrochemical applications, such as zinc deposition and dissolution in methanesulfonic acid for redox flow batteries. The performance of zinc in MSA showed promise for improving energy efficiency in battery technology (Leung, Ponce-de-León, Low, & Walsh, 2011).
Restoration of Reactivity in Silver Recovery
MSA has been used in the recovery of silver from solar cells. A study presented a fractional distillation process for restoring the reactivity of reused MSA solutions, enhancing silver recovery efficiency (Lee, Lee, Ahn, & Kang, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541015 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonamidopropanoic acid | |
CAS RN |
879123-60-1 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)


![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)



![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)

